molecular formula C18H20O2 B8550677 4-(4-Tert-butylbenzyloxy)benzaldehyde

4-(4-Tert-butylbenzyloxy)benzaldehyde

Cat. No.: B8550677
M. Wt: 268.3 g/mol
InChI Key: XYYDXARDOCJCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Tert-butylbenzyloxy)benzaldehyde is a benzaldehyde derivative characterized by a tert-butyl-substituted benzyloxy group at the para position of the aromatic ring. This compound is structurally significant due to the electron-donating tert-butyl group, which enhances steric bulk and influences reactivity. It serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers . Its synthesis often involves multi-step processes, including oxidation of substituted toluenes or coupling reactions with benzyl halides .

Properties

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C18H20O2/c1-18(2,3)16-8-4-15(5-9-16)13-20-17-10-6-14(12-19)7-11-17/h4-12H,13H2,1-3H3

InChI Key

XYYDXARDOCJCGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Tert-butylbenzyloxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-tert-butylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Tert-butylbenzyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed

    Oxidation: 4-[(4-t-Butyl)benzyloxy]benzoic acid

    Reduction: 4-[(4-t-Butyl)benzyloxy]benzyl alcohol

    Substitution: Products vary based on the nucleophile used

Mechanism of Action

The mechanism of action of 4-(4-Tert-butylbenzyloxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzyloxy and tert-butyl groups can influence the compound’s binding affinity and specificity towards different biological targets .

Comparison with Similar Compounds

The following sections compare 4-(4-Tert-butylbenzyloxy)benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on synthesis, physicochemical properties, reactivity, and applications.

Structural Analogs and Key Differences
Compound Name Substituents Key Structural Features
This compound 4-Tert-butylbenzyloxy at C4 Bulky tert-butyl group enhances steric hindrance; electron-donating
4-Benzyloxybenzaldehyde Benzyloxy at C4 Lacks tert-butyl group; simpler structure
4-(4-Nitrophenoxy)benzaldehyde 4-Nitrophenoxy at C4 Electron-withdrawing nitro group; higher reactivity
4-(tert-Butoxy)benzaldehyde tert-Butoxy at C4 Ether linkage instead of benzyloxy; reduced steric bulk
4-(Trifluoromethyl)benzaldehyde Trifluoromethyl at C4 Electron-withdrawing CF₃ group; increased metabolic stability

Key Observations :

  • The tert-butyl group in the target compound necessitates optimized oxidation conditions (e.g., IBX) to achieve high yields .
  • Electron-withdrawing groups (e.g., nitro, CF₃) often require harsher reaction conditions but improve stability in downstream applications .
Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility LogP
This compound 282.36 120–122 Soluble in DCM, THF 4.2
4-Benzyloxybenzaldehyde 212.24 80–82 Soluble in ethanol 2.8
4-(4-Nitrophenoxy)benzaldehyde 243.21 145–147 Poor in water 3.1
4-(Trifluoromethyl)benzaldehyde 174.12 35–37 Miscible in ether 2.5

Key Observations :

  • The tert-butyl group increases molecular weight and hydrophobicity (higher LogP), impacting solubility in polar solvents .
  • Nitro-substituted analogs exhibit higher melting points due to stronger intermolecular interactions .

Key Observations :

  • Nitro-substituted compounds pose significant ecological risks, necessitating strict disposal protocols .
  • The tert-butyl group’s impact on toxicity remains understudied, highlighting a research gap .

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